molecular formula C16H13N B8155933 1-Phenyl-6-vinyl-1H-indole

1-Phenyl-6-vinyl-1H-indole

Cat. No.: B8155933
M. Wt: 219.28 g/mol
InChI Key: DEMWZMFJPSIDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-6-vinyl-1H-indole is a synthetic organic compound belonging to the indole family, characterized by a phenyl group at the 1-position and a vinyl group at the 6-position of the indole ring. Indoles are significant due to their presence in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-6-vinyl-1H-indole can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-6-vinyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: Pd/C, hydrogen gas

    Substitution: Halogens (e.g., Br2), nitro compounds (e.g., HNO3)

Major Products

    Epoxides and Diols: From oxidation of the vinyl group.

    Saturated Derivatives: From reduction of the vinyl group.

    Halogenated Indoles: From electrophilic substitution reactions.

Scientific Research Applications

1-Phenyl-6-vinyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-6-vinyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, influencing cellular pathways and processes. The vinyl group can undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-6-vinyl-1H-indole’s unique combination of phenyl and vinyl groups enhances its reactivity and potential biological activity, making it a valuable compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

6-ethenyl-1-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-2-13-8-9-14-10-11-17(16(14)12-13)15-6-4-3-5-7-15/h2-12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMWZMFJPSIDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)C=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.